Pyridine-4-sulfonyl fluoride
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Overview
Description
Pyridine-4-sulfonyl fluoride is a chemical compound characterized by the presence of a sulfonyl fluoride group attached to the fourth position of a pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Sulfonyl fluorides are generally known to interact with various biological targets due to the popularity of the sulfur (vi) fluoride exchange (sufex) click chemistry concept .
Mode of Action
Sulfonyl fluorides, including pyridine-4-sulfonyl fluoride, are known to be involved in the sufex click chemistry concept . This involves the synthesis of sulfonyl fluorides through an electrochemical oxidative coupling of thiols and potassium fluoride .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-4-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of pyridine-4-sulfonyl chloride with a fluoride source such as potassium fluoride. This reaction typically occurs under mild conditions and results in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow chemistry allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium fluoride and other fluoride sources.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Pyridine-4-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological processes.
Medicine: this compound is explored for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: It finds applications in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- Pyridine-2-sulfonyl Fluoride
- Pyridine-3-sulfonyl Fluoride
- Phenylsulfonyl Fluoride
Comparison: Pyridine-4-sulfonyl fluoride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and selectivity in chemical reactions. Compared to pyridine-2-sulfonyl fluoride and pyridine-3-sulfonyl fluoride, the position of the sulfonyl fluoride group in this compound provides distinct electronic and steric effects, making it a valuable reagent in certain synthetic applications .
Properties
IUPAC Name |
pyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACQINRXYDRMMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165053-24-7 |
Source
|
Record name | pyridine-4-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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